4-fluorotetrahydro-2H-pyran

Descripción general

Descripción

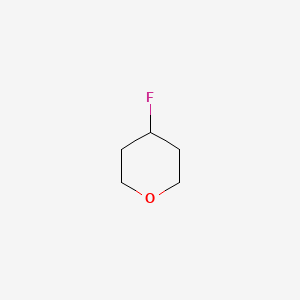

4-Fluorotetrahydro-2H-pyran is an organic compound with the molecular formula C5H9FO. It is a six-membered ring structure containing one oxygen atom and one fluorine atom attached to the carbon atoms. This compound is known for its stability at room temperature and its unique aromatic odor .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Fluorotetrahydro-2H-pyran can be synthesized through various methods. One common approach involves the reaction of 4-fluorobenzaldehyde with allyl alcohol in the presence of sodium hydroxide. Another method includes the oxa-Prins fluorocyclization reaction, where homoallylic alcohol and aldehyde are dissolved in dichloromethane, followed by the addition of a fluorinating reagent such as HF-DMPU .

Industrial Production Methods: Industrial production of this compound often employs scalable and metal-free ring-expansion techniques. These methods ensure high yields and purity, making the compound suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluorotetrahydro-2H-pyran undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can yield different fluorinated alcohols.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include various fluorinated alcohols, ethers, and other oxygenated compounds .

Aplicaciones Científicas De Investigación

4-Fluorotetrahydro-2H-pyran has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-fluorotetrahydro-2H-pyran involves its interaction with molecular targets through its fluorine atom. The fluorine atom can influence the compound’s reactivity and stability, affecting its interactions with enzymes and other biological molecules. This interaction can lead to various biological effects, including changes in molecular conformations and activity .

Comparación Con Compuestos Similares

Tetrahydropyran: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

Dihydro-2H-pyran: Similar structure but without the fluorine atom, leading to different reactivity and stability profiles.

Uniqueness: 4-Fluorotetrahydro-2H-pyran is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its non-fluorinated counterparts .

Actividad Biológica

4-Fluorotetrahydro-2H-pyran is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydropyran ring with a fluorine substituent. The presence of the fluorine atom enhances its binding affinity to various biological targets, which can modulate different biological pathways. The amine group in derivatives such as (3R,4R)-4-fluorotetrahydro-2H-pyran-3-amine plays a crucial role in forming hydrogen bonds and ionic interactions, contributing to its biological activity.

The mechanisms through which this compound exerts its biological effects involve interactions with specific enzymes or receptors. These interactions can lead to modulation of signaling pathways, impacting cellular processes such as proliferation and apoptosis. For instance, derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy, leading to reduced cell proliferation in colorectal cancer cell lines .

Biological Activity Overview

The biological activities associated with this compound derivatives include:

- Antibacterial Activity : Certain derivatives have demonstrated significant antibacterial properties against Gram-positive bacteria, outperforming traditional antibiotics like ampicillin .

- Antioxidant Properties : Compounds derived from the pyran scaffold have shown strong antioxidant activity, evidenced by their ability to scavenge free radicals effectively .

- Cytotoxic Effects : Some derivatives exhibit cytotoxicity against cancer cell lines such as HCT-116, indicating potential as anticancer agents. The lowest observed IC50 values for these compounds were reported at 75.1 µM and 85.88 µM .

Table 1: Summary of Biological Activities of Selected this compound Derivatives

| Compound | Activity Type | IC50 (µM) | Target |

|---|---|---|---|

| 4g | Antibacterial | <10 | Gram-positive bacteria |

| 4j | Antioxidant | 0.072 | DPPH scavenging |

| 4d | Cytotoxic | 75.1 | HCT-116 cells |

| 4k | Cytotoxic | 85.88 | HCT-116 cells |

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various pyran derivatives, compounds 4d and 4k were identified as effective inhibitors of CDK2 activity. These compounds not only suppressed the proliferation of HCT-116 cells but also induced apoptosis through activation of the caspase-3 pathway. Molecular docking simulations suggested that these compounds bind effectively to the active site of CDK2, confirming their role as potential therapeutic agents against colorectal cancer .

Propiedades

IUPAC Name |

4-fluorooxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c6-5-1-3-7-4-2-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXVLHIPFRLERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310695 | |

| Record name | 4-Fluorotetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25637-17-6 | |

| Record name | 4-Fluorotetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25637-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorotetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.